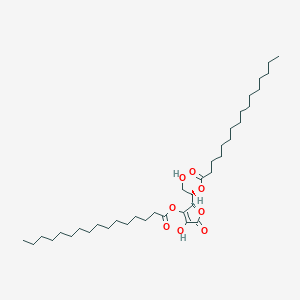
L-Ascorbic acid, dihexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Ascorbic acid, dihexadecanoate is a useful research compound. Its molecular formula is C38H68O8 and its molecular weight is 652.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
L-Ascorbic acid 2,6-dihexadecanoate, also known as L-ascorbyl 2,6-dipalmitate (ADP), is a derivative of ascorbic acid (vitamin C) with a wide range of applications across various scientific and industrial fields. It is created through the esterification of ascorbic acid with palmitic acid, which enhances its fat solubility and stability.
Scientific Research Applications
L-Ascorbic acid 2,6-dihexadecanoate is utilized in several scientific research applications because of its antioxidant, antimicrobial, and anti-tumor properties .
Chemistry L-Ascorbic acid 2,6-dihexadecanoate acts as a stabilizing agent in different formulations due to its antioxidant properties.
Biology It is studied in biological research for its function in cellular protection against oxidative stress and its potential in drug delivery systems. L-Ascorbic acid 2,6-dipalmitate (ADP) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that ADP inhibits biofilm formation in a concentration-dependent manner, disrupting the biofilm matrix and reducing bacterial virulence without affecting bacterial growth or metabolic activity. ADP influences the expression of genes associated with biofilm formation and virulence in MRSA and modulates pathways involved in fatty acid synthesis and insulin signaling, which are critical for bacterial survival and pathogenicity.
Medicine In medicine, L-Ascorbic acid 2,6-dihexadecanoate is being explored for its potential use in skincare products and nutraceuticals because it can deliver vitamin C in a stable form. It also possesses antibacterial, antitumor, and wound-healing properties .
Industry L-Ascorbic acid 2,6-dihexadecanoate is used in the food and cosmetics industries as an antioxidant and preservative.
L-Ascorbyl 2,6-dipalmitate (ADP) is a derivative of ascorbic acid (vitamin C) that has garnered attention for its biological activities, particularly its potential as an antibiofilm and antipathogenic agent.
Antibiofilm Activity ADP has demonstrated significant inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that the compound acts in a concentration-dependent manner, effectively disrupting the biofilm matrix and reducing bacterial virulence without affecting overall bacterial growth or metabolic activity.
Gene Expression Modulation ADP influences the expression of genes associated with biofilm formation and virulence in MRSA. It has been shown to modulate pathways involved in fatty acid synthesis and insulin signaling, which are critical for bacterial survival and pathogenicity.
Antioxidant Properties As a derivative of vitamin C, ADP retains antioxidant properties that protect cells from oxidative stress. This feature is particularly beneficial in cellular protection mechanisms against various environmental stressors.
In Vitro Studies
Biofilm Formation Inhibition Studies have reported that this compound significantly inhibits biofilm formation by MRSA. Light microscopy and confocal laser scanning microscopy confirmed these findings, showcasing reduced biofilm density upon treatment with ADP.
Virulence Factor Inhibition ADP treatment resulted in decreased expression of virulence factors in MRSA. This effect was observed even in the presence of oxidative stressors like hydrogen peroxide, indicating a robust protective mechanism against pathogenic bacteria.
In Vivo Studies
C. elegans Model Research using Caenorhabditis elegans as a model organism demonstrated that ADP not only protects against MRSA infections but also reduces triacylglyceride accumulation without impacting food consumption or reproduction. This suggests potential applications in anti-obesity treatments.
Molecular Docking Analysis Molecular docking studies indicated that ADP interacts with proteins involved in staphyloxanthin biosynthesis and fatty acid metabolism, further elucidating its role in modulating bacterial physiology and fat accumulation pathways.
Case Studies
A notable case study highlighted the effectiveness of combining ADP with traditional antibiotics to enhance protection against MRSA infections in C. elegans. The results indicated a synergistic effect that not only improved survival rates but also reduced bacterial load significantly compared to controls treated with antibiotics alone.
L-Ascorbic Acid for Topical Use
Clinical evidence has shifted the interest on this molecule for topical use in NMSC. A topical formulation, with adequate concentrations of AA and pH values, can be prepared to obtain the best characteristics to ensure transport into the layers of the skin . AA in topical administration can generate Asc and H2O2 directly in extracellular tissue, close to tumor cells, without implications related to its pharmacokinetics .
属性
CAS 编号 |
28474-90-0 |
|---|---|
分子式 |
C38H68O8 |
分子量 |
652.9 g/mol |
IUPAC 名称 |
[(2R)-2-[(1S)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-32(31-39)36-37(35(42)38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 |
InChI 键 |
TZMXUZAZMXYWGC-LBHUVFDKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















